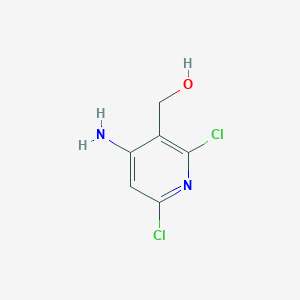
8-Chlorocinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClN It is a derivative of cinnoline, where a chlorine atom is substituted at the 8th position of the cinnoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chlorocinnoline typically involves the chlorination of cinnoline. One common method is the direct chlorination of cinnoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position.
Another method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction is usually conducted in an inert solvent like dichloromethane at room temperature. The use of NCS provides a milder and more selective chlorination process compared to chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The choice of chlorinating agent and catalyst can vary depending on the specific requirements of the production process.
化学反应分析
Types of Reactions
8-Chlorocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: this compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form 8-chlorodihydrocinnoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol are common reducing agents.
Major Products Formed
Substitution: Formation of 8-aminocinnoline or 8-thiocinnoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 8-chlorodihydrocinnoline.
科学研究应用
8-Chlorocinnoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
作用机制
The mechanism of action of 8-Chlorocinnoline depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
In materials science, the electronic properties of this compound are exploited in the design of organic semiconductors. The presence of the chlorine atom can influence the compound’s electron density and conjugation, affecting its conductivity and light-emitting properties.
相似化合物的比较
8-Chlorocinnoline can be compared with other similar compounds, such as:
Cinnoline: The parent compound without the chlorine substitution. It has different reactivity and electronic properties compared to this compound.
8-Chloroquinoline: A similar compound where the nitrogen atom is in a different position within the ring structure. It has distinct biological and chemical properties.
8-Chlorotheophylline: Another chlorine-substituted heterocycle with different pharmacological applications, primarily used as a stimulant.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties that can be tailored for various applications.
属性
分子式 |
C8H5ClN2 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC 名称 |
8-chlorocinnoline |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H |
InChI 键 |
NTSAQTBYHCOPGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


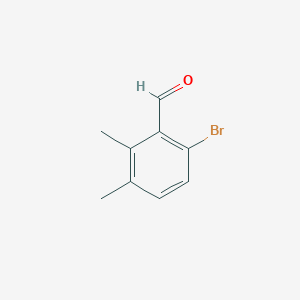


![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)

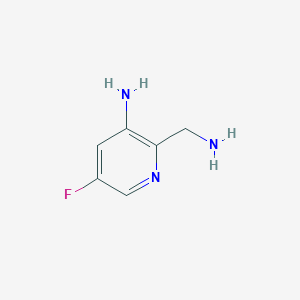
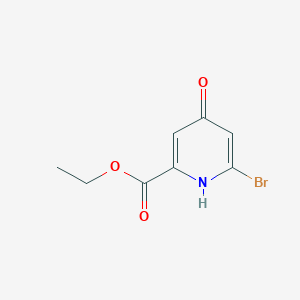
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
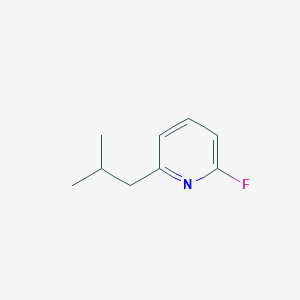
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
